molecular formula C9H10ClNO3 B3039400 Amino(5-chloro-2-methoxyphenyl)acetic acid CAS No. 1033583-97-9

Amino(5-chloro-2-methoxyphenyl)acetic acid

Cat. No. B3039400
CAS RN: 1033583-97-9
M. Wt: 215.63 g/mol
InChI Key: ZMYFDLMYGUNVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(5-chloro-2-methoxyphenyl)acetic acid, also known by its CAS Number 1033583-97-9, is a chemical compound with a molecular weight of 215.64 . Its IUPAC name is the same as its common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO3/c1-14-7-3-2-5 (10)4-6 (7)8 (11)9 (12)13/h2-4,8H,11H2,1H3, (H,12,13) . This indicates that the compound has a molecular formula of C9H10ClNO3 .

Scientific Research Applications

  • Synthesis and Resolution in AM-Toxins : Amino acids similar to Amino(5-chloro-2-methoxyphenyl)acetic acid, such as L-2-Amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized and resolved, highlighting their role as constituent amino acids in AM-toxins. These compounds undergo hydrolysis and other chemical transformations, underscoring their potential in biochemical studies related to toxin synthesis and characterization (Shimohigashi, Lee, & Izumiya, 1976).

  • Herbicidal Activity : Derivatives of phenoxyacetic acid have been synthesized and evaluated for their herbicidal activity against various weeds. This research implies that compounds structurally related to this compound might possess selective herbicidal properties, useful in agricultural chemistry for the control of broadleaf weeds in crops like soybeans (Hayashi, 1990).

  • Antimicrobial Agents : Certain formazans derived from related compounds have been explored as antimicrobial agents. The synthesis and biological evaluation of these compounds indicate their potential in developing new antimicrobial treatments. This suggests that this compound and its derivatives could also be explored for their antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).

  • Antimycobacterial Activity : The antimycobacterial activity of phenoxyacetic acid derivatives against Mycobacterium tuberculosis has been documented. This research opens the possibility for this compound derivatives to be investigated for their efficacy against tuberculosis and other mycobacterial infections (Ali & Shaharyar, 2007).

  • Corrosion Inhibition : Studies on related compounds have shown their effectiveness as corrosion inhibitors in acidic environments. This suggests that this compound could potentially be used in the development of new materials or coatings to protect metals from corrosion, especially in industries where acid exposure is common (Attou et al., 2020).

properties

IUPAC Name

2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFDLMYGUNVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino(5-chloro-2-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Amino(5-chloro-2-methoxyphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Amino(5-chloro-2-methoxyphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
Amino(5-chloro-2-methoxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amino(5-chloro-2-methoxyphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
Amino(5-chloro-2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.